Cas no 60301-20-4 (1-Methyl-1H-indazol-3-amine)

1-Methyl-1H-indazol-3-amine is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 1-position and an amine group at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The compound serves as a valuable intermediate in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its stability and reactivity make it suitable for further functionalization, enabling precise modifications for target-oriented synthesis. The presence of both amine and methyl groups enhances its utility in cross-coupling reactions and scaffold diversification. High purity grades ensure consistent performance in research and industrial applications.
1-Methyl-1H-indazol-3-amine structure
1-Methyl-1H-indazol-3-amine structure
Product Name:1-Methyl-1H-indazol-3-amine
CAS No:60301-20-4
MF:C8H9N3
MW:147.177160978317
MDL:MFCD09054755
CID:951601
PubChem ID:12291317
Update Time:2025-05-26

1-Methyl-1H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1-methylindazole
    • 3-Amino-1-methyl-1H-indazole
    • 1H-Indazol-3-amine, 1-methyl-
    • 1-methyl-1H-indazol-3-amine
    • 1-methylindazol-3-amine
    • A869008
    • N-methyl-3-aminoindazole
    • EN300-318379
    • AKOS005072733
    • NYLGITXFVVEBLZ-UHFFFAOYSA-N
    • MFCD09054755
    • D77337
    • Z995075172
    • GC-0600
    • AM20040817
    • 1-methyl-1H-3-indazoleamine
    • 60301-20-4
    • SCHEMBL823488
    • CS-D1081
    • J-504870
    • SY037065
    • DTXSID20484969
    • ALBB-031715
    • 1-Methyl-1H-indazol-3-amine
    • MDL: MFCD09054755
    • Inchi: 1S/C8H9N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3,(H2,9,10)
    • InChI Key: NYLGITXFVVEBLZ-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC=CC=2C(N)=N1

Computed Properties

  • Exact Mass: 147.08000
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 85-88°
  • Boiling Point: 321.6±15.0 °C at 760 mmHg
  • Flash Point: 148.3±20.4 °C
  • PSA: 43.84000
  • LogP: 1.73670
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-Methyl-1H-indazol-3-amine Security Information

1-Methyl-1H-indazol-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Methyl-1H-indazol-3-amine Production Method

1-Methyl-1H-indazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:60301-20-4)1-Methyl-1H-indazol-3-amine
Order Number:A869008
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:15
Price ($):487.0
Email:sales@amadischem.com

Additional information on 1-Methyl-1H-indazol-3-amine

Chemical Profile and Applications of 1-Methyl-1H-indazol-3-amine (CAS No. 60301-20-4)

The compound 1-Methyl-1H-indazol-3-amine (CAS No. 60301-20-4) is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The indazole core is known for its versatility in chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and material synthesis.

1-Methyl-1H-indazol-3-amine is characterized by its unique structural features, including the presence of a methyl group at the 1-position and an amine group at the 3-position of the indazole ring. This substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity and bioavailability. The compound's molecular formula is C9H9N3, with a molecular weight of approximately 159.2 g/mol. Its physical properties include a melting point of around 225°C and a boiling point of approximately 485°C under standard conditions.

Recent studies have highlighted the potential of 1-Methyl-1H-indazol-3-amine as a promising candidate in drug development, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Researchers have explored its ability to modulate key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against MAO-B, a target enzyme associated with neuroprotection and cognitive enhancement.

In addition to its pharmacological applications, 1-Methyl-1H-indazol-3-amine has also been investigated for its role in materials science. The compound's aromaticity and nitrogen-rich structure make it suitable for use in organic electronics, particularly as a component in light-emitting diodes (LEDs) and organic photovoltaic devices. Recent advancements in this area have leveraged the compound's ability to act as an electron transport layer, enhancing device efficiency and stability.

The synthesis of 1-Methyl-1H-indazol-3-amine involves a multi-step process that typically begins with the preparation of indazole derivatives through condensation reactions of o-aminoaryl compounds with carbonyl compounds. The introduction of the methyl group at the 1-position is achieved through alkylation or methylation reactions, while the amine group at the 3-position is introduced via nucleophilic substitution or coupling reactions. Optimization of these steps has led to improved yields and purity levels, making the compound more accessible for large-scale applications.

From an environmental standpoint, 1-Methyl-1H-indazol-3-amine has been evaluated for its biodegradability and ecotoxicological effects. Studies indicate that the compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH, temperature, and microbial activity. Its ecotoxicological profile suggests low acute toxicity to aquatic organisms, aligning with regulatory standards for chemical safety.

In conclusion, 1-Methyl-1H-indazol-3-amine (CAS No. 60301-204) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in its synthesis and application development, position it as a valuable tool in both therapeutic innovation and materials engineering. As research continues to uncover new potential uses for this compound, its role in advancing science and technology is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60301-20-4)1-Methyl-1H-indazol-3-amine
A869008
Purity:99%
Quantity:25g
Price ($):487.0
Email